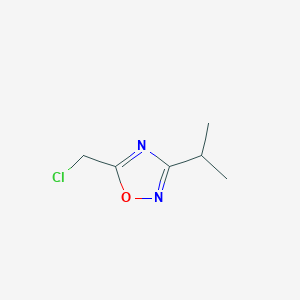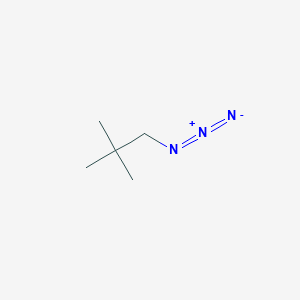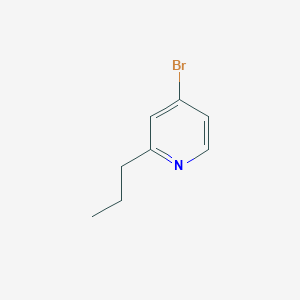![molecular formula C9H8OS B1282835 Benzo[b]thiophen-6-ylmethanol CAS No. 6179-28-8](/img/structure/B1282835.png)
Benzo[b]thiophen-6-ylmethanol
Overview
Description
Benzo[b]thiophen-6-ylmethanol is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Characterization of Novel Compounds
- Benzo[b]thiophen-6-ylmethanol derivatives are used in the synthesis of new compounds with potential pharmacological properties. For example, a study by Isloor et al. (2010) focused on synthesizing benzo[b]thiophene derivatives like thiadiazoles and oxadiazoles, which were then evaluated for antibacterial, antifungal, and anti-inflammatory activities, with many exhibiting significant potency (Isloor, Kalluraya, & Pai, 2010).
2. Catalytic Reactions and Chemical Transformations
- Research by Biro et al. (2007) demonstrated the use of this compound in palladium-catalyzed arylation reactions, showcasing its potential in creating diverse chemical structures (Biro & Kotschy, 2007).
3. Photochemical and Photocatalytic Applications
- Uchida et al. (1990) explored the photochromic properties of this compound derivatives, which could be used in the development of materials with unique optical properties (Uchida, Nakayama, & Irie, 1990).
4. Applications in Medicinal Chemistry
- Benzo[b]thiophene compounds, including those derived from this compound, are noted for their broad range of applications in medicinal chemistry, such as antimicrobial, anticancer, and anti-inflammatory activities (Duc, 2020).
5. Development of New Drugs and Therapeutics
- Keri et al. (2017) provided an overview of the medicinal chemistry applications of benzo[b]thiophene-based compounds, emphasizing their potential as lead molecules in drug discovery for various diseases (Keri et al., 2017).
Mechanism of Action
Target of Action
- The primary targets of Benzo[b]thiophen-6-ylmethanol include:
- this compound interacts with ERα, a nuclear receptor involved in regulating gene expression in response to estrogen. ERα plays a crucial role in various physiological processes, including cell growth, differentiation, and reproduction . This compound acts as a coactivator for NCOA2, enhancing the transcriptional activity of steroid receptors and nuclear receptors .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophen-6-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown potential as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been shown to affect the proliferation and apoptosis of certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, it can activate antioxidant pathways by binding to and activating transcription factors that regulate the expression of antioxidant genes . These interactions result in a cascade of molecular events that ultimately influence cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the antioxidant effects of this compound can persist for several hours, providing sustained protection against oxidative stress . Long-term exposure to the compound may lead to adaptive changes in cellular function, such as the upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body . The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it can directly interact with mitochondrial enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria . The mitochondrial localization of this compound is essential for its role in reducing oxidative stress and protecting mitochondrial function.
Properties
IUPAC Name |
1-benzothiophen-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGNAHUPIUNUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308736 | |
| Record name | Benzo[b]thiophene-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6179-28-8 | |
| Record name | Benzo[b]thiophene-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6179-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzothiophen-6-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















